PNMT Enzyme Inhibition: Direct Binding Affinity Data for Target Compound
The target compound demonstrates measurable, albeit weak, direct inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine. In a radiochemical assay using bovine PNMT, the compound exhibited a Ki value of 1.11 × 10⁶ nM [1]. This baseline affinity establishes the compound as a benzylamine-class PNMT ligand, providing a reference point for structure-activity relationship studies. In contrast, optimized bicyclic benzylamine inhibitors in the same class (e.g., 2,3,4,5-tetrahydro-1H-2-benzazepine) achieve PNMT Ki values of 3.34 μM (3,340 nM), representing an approximately 332-fold increase in potency through conformational restriction [2].
| Evidence Dimension | PNMT enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM |
| Comparator Or Baseline | 2,3,4,5-Tetrahydro-1H-2-benzazepine (bicyclic benzylamine): Ki = 3.34 μM (3,340 nM); 1,2,3,4-tetrahydroisoquinoline (THIQ): Ki = 9.67 μM (9,670 nM) |
| Quantified Difference | Target compound is ~332-fold less potent than the optimized bicyclic analog; ~9-fold less potent than THIQ baseline |
| Conditions | In vitro radiochemical assay; bovine PNMT |
Why This Matters
The weak affinity provides a clean baseline for evaluating the impact of structural modifications (e.g., conformational restriction, additional heteroatoms) on PNMT engagement, making the compound useful as a negative control or starting scaffold in medicinal chemistry campaigns.
- [1] BindingDB. BDBM50367284 (CHEMBL291584): Ki = 1.11E+6 nM for phenylethanolamine N-methyltransferase (PNMT) - in vitro radiochemical assay. View Source
- [2] Grunewald GL, Caldwell TM, Li Q, Criscione KR. Effect of ring size or an additional heteroatom on the potency and selectivity of bicyclic benzylamine-type inhibitors of phenylethanolamine N-methyltransferase. J Med Chem. 1996;39(18):3539-3546. View Source
